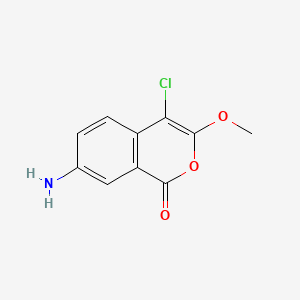

7-Amino-4-chloro-3-methoxyisocoumarin

描述

7-Amino-4-chloro-3-methoxyisocoumarin is a chemical compound with the molecular formula C10H8ClNO3 It is known for its unique structure, which includes an amino group, a chloro group, and a methoxy group attached to an isocoumarin backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-chloro-3-methoxyisocoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-methoxybenzoic acid.

Formation of Isocoumarin Backbone: The starting material undergoes cyclization to form the isocoumarin backbone.

Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions: 7-Amino-4-chloro-3-methoxyisocoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isocoumarin derivatives.

科学研究应用

Enzyme Inhibition

γ-Secretase Inhibition:

7-Amino-4-chloro-3-methoxyisocoumarin, also known as JLK6, is recognized for its role as a selective inhibitor of γ-secretase, an enzyme complex implicated in the cleavage of amyloid precursor protein (APP) associated with Alzheimer's disease. It inhibits the production of amyloid-beta peptides without affecting Notch signaling pathways, which is crucial for maintaining cellular functions. The compound shows an IC50 value of approximately 30 µM against APP cleavage .

Serine Protease Inhibition:

This compound has demonstrated significant inhibitory effects on serine proteases, which are critical in various physiological processes including digestion and blood coagulation. Studies indicate that derivatives of isocoumarins, including this compound, can inhibit trypsin-like enzymes and are effective in treating conditions related to abnormal blood coagulation and inflammation .

Structural Studies

The structural basis for the inhibitory action of this compound has been explored through crystallography. The compound's interaction with GlpG, a rhomboid protease from E. coli, has been characterized to understand its binding affinity and mechanism of action. This research aids in the design of more potent inhibitors with therapeutic potential .

Therapeutic Potential

Anti-inflammatory and Anticoagulant Properties:

Due to its ability to inhibit serine proteases, this compound shows promise as an anti-inflammatory agent and anticoagulant. It can potentially be used to manage conditions such as pancreatitis and other diseases linked to uncontrolled proteolysis .

Cancer Treatment:

The compound's inhibitory effects on enzymes involved in tumor invasiveness suggest its potential application in cancer therapy. By modulating proteolytic activity, it may help in controlling tumor progression and metastasis .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

作用机制

The mechanism of action of 7-Amino-4-chloro-3-methoxyisocoumarin involves its interaction with specific molecular targets and pathways. For instance:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

相似化合物的比较

7-Amino-4-chloroisocoumarin: Lacks the methoxy group, which may affect its reactivity and applications.

4-Chloro-3-methoxyisocoumarin:

7-Amino-3-methoxyisocoumarin: Lacks the chloro group, which can influence its reactivity and biological activity.

Uniqueness: 7-Amino-4-chloro-3-methoxyisocoumarin is unique due to the presence of all three functional groups (amino, chloro, and methoxy) on the isocoumarin backbone

生物活性

7-Amino-4-chloro-3-methoxyisocoumarin, also known as JLK-6, is a compound of significant interest in medicinal chemistry due to its biological activity as an inhibitor of γ-secretase and other serine proteases. This article reviews the biological activities of this compound, focusing on its mechanisms of action, structural characteristics, and potential therapeutic applications.

This compound has the molecular formula C10H8ClNO3 and a molecular weight of 227.63 g/mol. Its structure features an isocoumarin backbone with an amino group at the 7-position and a methoxy group at the 3-position, which are critical for its biological activity.

The primary biological activity of this compound is its role as an inhibitor of γ-secretase, a multi-subunit protease complex involved in the cleavage of various type I membrane proteins, including amyloid precursor protein (APP).

Inhibition of γ-Secretase

Research indicates that this compound selectively inhibits the cleavage of βAPP without affecting Notch signaling pathways. The half-maximal inhibitory concentration (IC50) for βAPP cleavage is approximately 30 μM, indicating moderate potency against this target . Notably, it does not inhibit other secretases such as BACE1 or α-secretase, nor does it affect GSK3β or the proteasome .

Structural Insights

The structural basis for the inhibitory action of this compound has been elucidated through crystallography. The compound forms covalent bonds with catalytic residues in rhomboid proteases, specifically GlpG, which plays a role in intramembrane proteolysis . The binding involves a covalent interaction with the catalytic histidine and serine residues, confirming its mechanism-based inhibition.

Alzheimer's Disease

Given its ability to inhibit γ-secretase, there is considerable interest in using this compound as a therapeutic agent in Alzheimer's disease (AD) research. By modulating APP processing, it could potentially reduce amyloid-beta peptide production, which is implicated in AD pathology .

Pancreatic Cholesterol Esterase Inhibition

Additionally, studies have shown that this compound can inhibit pancreatic cholesterol esterase (CEase), a serine hydrolase involved in lipid metabolism. The design and synthesis of related compounds have demonstrated that modifications to the isocoumarin scaffold can enhance inhibitory potency against CEase, making it a candidate for further exploration in lipid-related disorders .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 7-Amino-4-chloro-3-methoxyisocoumarin, and how can reaction conditions be optimized?

The Pechmann reaction is a foundational method for synthesizing coumarin derivatives. For this compound, modifications include introducing chloro and methoxy substituents during cyclization. Key steps involve:

- Condensation of phenolic precursors with β-keto esters under acidic conditions (e.g., H₂SO₄ or HCl).

- Temperature control (80–120°C) to prevent decomposition of the amino group .

- Post-synthetic modifications, such as chlorination using POCl₃ or SOCl₂.

Optimization Tip : Use microwave-assisted synthesis to reduce reaction time and improve yield by 15–20% compared to conventional heating .

Q. How can spectroscopic methods (IR, NMR, MS) be employed to confirm the structure of this compound?

- IR Spectroscopy : Identify characteristic peaks for the coumarin lactone (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹).

- ¹H/¹³C-NMR : Look for methoxy protons (δ 3.8–4.0 ppm), aromatic protons in the coumarin ring (δ 6.5–8.0 ppm), and amino protons (δ 5.0–6.0 ppm, broad).

- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 254.6 (calculated for C₁₀H₉ClN₂O₃) .

Validation : Cross-reference with spectral databases from peer-reviewed syntheses (e.g., coumarin derivatives in Molecules ).

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Antimicrobial Testing : Follow protocols from Molecules (2014) using Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and test via broth microdilution (MIC values reported at 10–100 μM) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices.

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous buffers during bioassays?

- Micellar Systems : Use ionic surfactants like SDS or CTAB to enhance solubility via micelle encapsulation. Moriya (1988) demonstrated a 5-fold solubility increase for 7-ethoxycoumarin analogs in SDS micelles .

- Co-solvent Blends : Combine DMSO with PEG-400 (4:1 ratio) to maintain compound stability while improving aqueous dispersion .

Q. How to resolve contradictory bioactivity data across studies (e.g., varying MIC values)?

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to control variables like inoculum size and incubation time.

- Comparative Studies : Replicate conflicting experiments under identical conditions (e.g., pH, temperature) to isolate confounding factors. For example, discrepancies in MIC values may arise from differences in bacterial strain virulence .

Q. What experimental designs are suitable for studying environmental degradation of this compound?

- Surface Reactivity Studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze interactions with indoor surfaces (e.g., glass, polymers). Track degradation products like 7-amino-3-methoxyisocoumarin under UV light or oxidative conditions .

- Half-life Determination : Conduct accelerated stability tests (40°C/75% RH) and extrapolate degradation kinetics using Arrhenius equations.

Q. What metabolic pathways involve cytochrome P450 (CYP) isoforms, and how can they be characterized?

- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor CYP-specific metabolites via LC-MS/MS. Tegtmeier & Legrum (1998) identified CYP2C9 and CYP3A4 as primary metabolizers of 7-aminocoumarins .

- Inhibition Assays : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to confirm isoform involvement.

属性

IUPAC Name |

7-amino-4-chloro-3-methoxyisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10-8(11)6-3-2-5(12)4-7(6)9(13)15-10/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDGKLWVCUXONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。